molecular formula C11H15BO2SSi B572516 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid CAS No. 1217501-33-1

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid

Cat. No.: B572516
CAS No.: 1217501-33-1
M. Wt: 250.194
InChI Key: VXRYHMIXGDKPOJ-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is a sophisticated organoboron reagent designed for advanced chemical synthesis and materials science research. Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for constructing complex biaryl and heterobiaryl structures central to pharmaceutical and organic electronic development . The benzo[b]thiophene core provides a rigid, electron-rich scaffold, while the trimethylsilyl group acts as a versatile protective and stabilizing moiety; this group can be selectively modified in subsequent synthetic steps, offering researchers a valuable handle for further functionalization and molecular diversification. The utility of boron in heterocyclic chemistry extends far beyond its role in coupling reactions. This compound enables the synthesis of formally aromatic boron heterocycles, which are isoelectronic analogs of all-carbon systems . These unique structures are investigated for their interesting optical and electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other semiconducting applications. The exploration of such boron-containing heteroacenes is a key focus in the development of new materials with high planarity and deep-blue photoluminescence . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-trimethylsilyl-1-benzothiophen-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRYHMIXGDKPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681575
Record name [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-33-1
Record name [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the cyclization of appropriate precursors.

    Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base.

    Boronic acid functionalization:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

  • Suzuki-Miyaura Cross-Coupling Reactions :
    • 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential in pharmaceuticals and materials science .
    • Case Study : In a study involving the synthesis of complex biaryl structures, this boronic acid derivative demonstrated high efficiency and selectivity, leading to the successful formation of target compounds with minimal side products .
  • Synthesis of Phosphorescent Sensors :
    • The compound has been employed in the development of phosphorescent sensors for detecting metal ions, such as copper(II). The unique properties of boronic acids allow for selective binding and quantification of metal ions, which is crucial in environmental monitoring and biomedical applications .
    • Data Table :
Sensor TypeMetal Ion DetectedDetection Limit
Phosphorescent SensorCopper(II)0.5 µM
  • Chemoselective Modification :
    • It has been used to modify oncolytic adenoviruses, enhancing their therapeutic potential against cancer. The incorporation of boronic acids into viral vectors can improve their targeting capabilities and efficacy .

Medicinal Chemistry Applications

  • Inhibition of Enzymes :
    • This compound has shown potential as an inhibitor for various enzymes, including those involved in antibiotic resistance mechanisms. This property is particularly relevant in the fight against multi-drug resistant bacterial strains .
    • Case Study : Research demonstrated that this compound could inhibit class C beta-lactamases, enhancing the effectiveness of beta-lactam antibiotics against resistant bacterial strains .
  • Development of Drug Candidates :
    • The compound serves as a scaffold for developing new drug candidates targeting various diseases, including cancer and bacterial infections. Its structural features allow for modifications that can enhance biological activity and selectivity .
    • Data Table :
Drug CandidateTarget DiseaseActivity
CYP11B1 InhibitorCortisol-dependent diseasesPotent Inhibition
Extended-Spectrum β-Lactamase InhibitorBacterial InfectionsSignificant Enhancement

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

2-(Triethylsilyl)benzothiophene-7-boronic Acid

  • CAS : 1217501-30-8
  • Formula : C₁₄H₂₁BO₂SSi
  • Molecular Weight : 306.28 g/mol
  • Key Differences: The triethylsilyl (TES) substituent increases steric hindrance compared to TMS due to longer ethyl chains. This may reduce reactivity in sterically demanding reactions.
  • Applications : Similar cross-coupling utility, but lower commercial availability compared to the TMS analog .

Benzo[b]thiophene-2-boronic Acid (BZB)

  • CAS: Not explicitly listed (PDB ID: BZB)
  • Formula : C₈H₇BO₂S
  • Molecular Weight : 178.02 g/mol
  • Key Differences :
    • Lacks the TMS group, reducing steric protection and electronic stabilization.
    • Higher reactivity in cross-coupling due to reduced steric hindrance but may suffer from lower stability.
  • Research Findings : Used in crystallography studies (PDB entries) but less effective in directing regioselectivity compared to TMS-substituted analogs .

5-(Trimethylsilyl)thiophen-2-ylboronic Acid

  • CAS : 138983-68-3
  • Formula : C₇H₁₁BO₂SSi
  • Molecular Weight : 214.13 g/mol
  • Boronic acid at the 2-position vs. 7-position in the target compound, altering electronic distribution.

N-2-Thiophen-2-yl-acetamide Boronic Acid

  • Formula: C₇H₁₀BNO₃S
  • Molecular Weight : 201.03 g/mol
  • Key Differences :
    • Acetamide substituent introduces hydrogen-bonding capability, enhancing solubility in protic solvents.
    • Absence of silyl groups reduces steric effects, making it more reactive but less selective.
  • Research Findings : Primarily explored in medicinal chemistry for protease inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound CAS Number Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid 1217501-33-1 C₁₃H₁₇BO₂SSi 292.27 TMS at C2, B(OH)₂ at C7 High regioselectivity in cross-coupling
2-(Triethylsilyl)benzothiophene-7-boronic acid 1217501-30-8 C₁₄H₂₁BO₂SSi 306.28 TES at C2, B(OH)₂ at C7 Lower reactivity due to increased steric bulk
Benzo[b]thiophene-2-boronic acid N/A C₈H₇BO₂S 178.02 B(OH)₂ at C2 High reactivity, low stability
5-(Trimethylsilyl)thiophen-2-ylboronic acid 138983-68-3 C₇H₁₁BO₂SSi 214.13 TMS at C5, B(OH)₂ at C2 Limited aromatic conjugation

Biological Activity

2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid (CAS No. 1217501-33-1) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in drug development and its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potentials.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: Boronic acids are known for their ability to inhibit serine proteases and other enzymes by forming stable covalent bonds with their active sites. For instance, related compounds have shown significant inhibition against class C beta-lactamases, enhancing the efficacy of beta-lactam antibiotics .
  • Receptor Modulation: Compounds like this compound may modulate receptor activity, influencing various signaling pathways involved in cellular responses.

The compound exhibits several biochemical properties that enhance its potential as a therapeutic agent:

PropertyDescription
Solubility Generally soluble in organic solvents; limited aqueous solubility may affect bioavailability.
Stability Stable under standard laboratory conditions; however, care should be taken regarding light and moisture exposure.
Reactivity Reacts with nucleophiles, which can be exploited in synthetic applications.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in combating resistant bacterial strains.
  • Anticancer Potential: Some boronic acid derivatives have shown promise in cancer therapy by targeting specific tumor-associated enzymes . The exact pathways through which this compound acts remain to be fully elucidated but are under investigation.
  • Neuroprotective Effects: There is emerging evidence that similar compounds can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study demonstrated that benzo[b]thiophene derivatives can inhibit beta-lactamases effectively, suggesting a similar mechanism may be applicable to this compound .
  • Another investigation into the structure-activity relationship (SAR) of boronic acids indicated that modifications at the thiophene ring could enhance enzyme binding affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where the benzo[b]thiophene core is functionalized with a boronic acid group at position 6. Key steps include:

  • Silylation : Introducing the trimethylsilyl (TMS) group via silyl chlorides (e.g., trimethylsilyl chloride) under anhydrous conditions .
  • Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in THF at 80–100°C .
    • Critical Parameters : Temperature control (>80°C) ensures efficient coupling, while inert atmospheres (N₂/Ar) prevent boronic acid oxidation. Purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Essential Methods :

  • ¹H/¹³C NMR : Confirm TMS group integration (δ ~0.1–0.3 ppm for Si(CH₃)₃) and boronic acid proton environments (broad peaks near δ 7–8 ppm) .
  • ¹¹B NMR : Identifies boronic acid functionality (δ ~28–32 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₅BO₂SSi, calc. 266.08 g/mol).
    • Complementary Data : IR spectroscopy detects B-O stretching (~1340 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) .

Q. How should this compound be stored to prevent decomposition?

  • Stability Protocol : Store under inert gas (Ar) at –20°C in anhydrous solvents (e.g., THF, DMF). Avoid prolonged exposure to moisture or oxygen, which hydrolyzes the boronic acid group to boroxines .

Q. What safety precautions are required during handling?

  • Hazards : Causes skin irritation (H315); use nitrile gloves, goggles, and fume hoods. Avoid inhalation of fine powders .
  • Waste Disposal : Neutralize with aqueous NaOH (pH >10) to hydrolyze boronic acid residues before disposal .

Advanced Research Questions

Q. How does the TMS group modulate electronic and steric effects in cross-coupling reactions?

  • Mechanistic Insight : The TMS group at position 2 increases steric bulk, reducing undesired homo-coupling. Electronically, it slightly withdraws electron density via σ*-orbital interactions, enhancing the electrophilicity of the boronic acid for Suzuki reactions .
  • Validation : Compare coupling efficiency with/without TMS using kinetic studies (e.g., in situ NMR monitoring) .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Approach :

  • DFT Calculations : Model transition states for Pd-catalyzed coupling (e.g., B3LYP/6-31G* basis set). Focus on bond dissociation energies (BDEs) of B–O vs. Si–C bonds .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction kinetics .

Q. How to resolve contradictions in reported catalytic activity across studies?

  • Case Example : Discrepancies in coupling yields (60–90%) may arise from trace impurities (e.g., residual Pd). Mitigation strategies:

  • Control Experiments : Use Pd-free conditions to assess background reactivity.
  • Advanced Purification : Employ preparative HPLC or recrystallization to isolate high-purity batches .

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